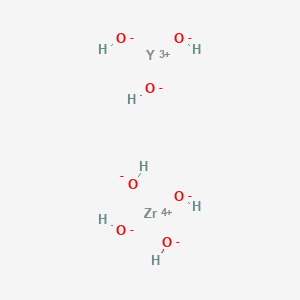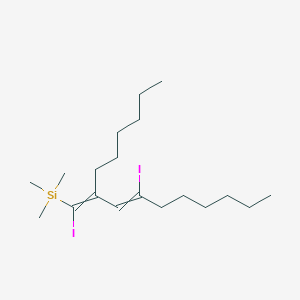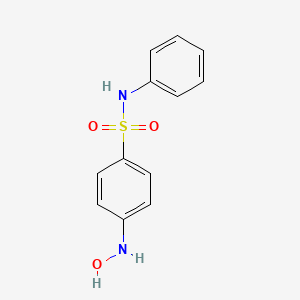
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide typically involves the reaction of octadecan-1-amine with diethyl sulfate to form N,N-diethyl-octadecan-1-amine. This intermediate is then reacted with 3-chloropropanol to yield N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-amine. Finally, the compound is quaternized with hydrobromic acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Typical reagents for substitution reactions include sodium chloride (NaCl) or sodium iodide (NaI) in an aqueous or organic solvent.
Major Products Formed
Oxidation: The major product is N,N-Diethyl-N-(3-oxopropyl)octadecan-1-aminium bromide.
Substitution: The major products are N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium chloride or iodide.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in drug formulation to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide involves its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic and hydrophilic molecules, allowing them to be solubilized in aqueous solutions. This property is particularly useful in drug delivery systems, where it helps to encapsulate and transport hydrophobic drugs to their target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide
- N,N-Diethyl-N-(2-hydroxyethyl)octadecan-1-aminium bromide
- N,N-Diethyl-N-(3-hydroxypropyl)hexadecan-1-aminium bromide
Uniqueness
N,N-Diethyl-N-(3-hydroxypropyl)octadecan-1-aminium bromide is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head group, which provides excellent surfactant properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous environments .
Eigenschaften
CAS-Nummer |
428814-00-0 |
|---|---|
Molekularformel |
C25H54BrNO |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
diethyl-(3-hydroxypropyl)-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(5-2,6-3)24-22-25-27;/h27H,4-25H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RIWJUVKHTTUYEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CCCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)

![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)

![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)



![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
